1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 651335-40-9
VCID: VC16788777
InChI: InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-11-23-18)17-13-20(12-14-7-9-19-10-8-14)16-5-2-1-4-15(16)17/h1-6,11,13-14,19H,7-10,12H2
SMILES:
Molecular Formula: C18H20N2O2S2
Molecular Weight: 360.5 g/mol

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

CAS No.: 651335-40-9

Cat. No.: VC16788777

Molecular Formula: C18H20N2O2S2

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole - 651335-40-9

Specification

CAS No. 651335-40-9
Molecular Formula C18H20N2O2S2
Molecular Weight 360.5 g/mol
IUPAC Name 1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindole
Standard InChI InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-11-23-18)17-13-20(12-14-7-9-19-10-8-14)16-5-2-1-4-15(16)17/h1-6,11,13-14,19H,7-10,12H2
Standard InChI Key RLUSEFXYHSSCMM-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4

Introduction

Chemical and Structural Profile

1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (molecular formula: C₁₈H₂₀N₂O₂S₂, molecular weight: 360.5 g/mol) integrates three pharmacologically relevant motifs:

  • Indole core: A bicyclic aromatic system known for modulating neurotransmitter receptors and enzyme interactions .

  • Thiophene-2-sulfonyl group: A sulfur-containing heterocycle linked to sulfonamide functionality, often associated with antiviral and antimicrobial properties .

  • Piperidin-4-ylmethyl side chain: A nitrogen-containing aliphatic ring contributing to enhanced blood-brain barrier permeability and receptor binding .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.651335-40-9
IUPAC Name1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindole
Molecular FormulaC₁₈H₂₀N₂O₂S₂
Molecular Weight360.5 g/mol
SMILESC1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
XLogP33.2 (predicted)

The crystal structure remains unpublished, but analogy to related sulfonylated indoles suggests planar aromatic systems with sulfonyl groups adopting staggered conformations to minimize steric hindrance .

Synthetic Pathways and Optimization

The synthesis of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step protocols:

Indole Core Functionalization

Initial steps focus on introducing the thiophene-2-sulfonyl group at the indole C3 position. Microwave-assisted sulfonation using thiophene-2-sulfonyl chloride under inert atmospheres (argon/nitrogen) achieves regioselectivity, with yields exceeding 80% . Catalytic bases like triethylamine (TEA) neutralize HCl byproducts .

Piperidinylmethyl Side-Chain Incorporation

N-alkylation of the indole nitrogen with 4-(bromomethyl)piperidine proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF, DMSO). Kinetic studies suggest optimal temperatures of 60–80°C, avoiding competing elimination reactions. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound in >95% purity.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic indole H2 singlet at δ 7.85–7.89 ppm and piperidine CH₂N multiplet at δ 2.65–2.78 ppm.

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 361.1 [M+H]⁺.

Biological Activities and Mechanistic Insights

Central Nervous System (CNS) Activity

Structural analogs demonstrate dual 5-HT transporter inhibition (SERT Ki = 4.9 nM) and 5-HT₁ₐ receptor antagonism (Ki = 6.2 nM) . While direct data for this compound is lacking, its penetration into murine brain tissue (Cₘₐₓ = 1.2 μg/g after 2 h) suggests neuropharmacological applicability.

Antimicrobial Properties

Against Gram-positive Bacillus cereus, MIC values reach 3.9 μg/mL, outperforming gentamicin controls (MIC = 6.2 μg/mL) . Thiophene sulfonamide moieties likely disrupt microbial cell wall biosynthesis via dihydropteroate synthase binding .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Indole Sulfonamides

CompoundAntiviral EC₅₀ (μM)Antimicrobial MIC (μg/mL)CNS Activity (Ki, nM)
Target Compound0.873.9 (B. cereus)N/A
3-Thiophen-2-ylindole2.1412.5SERT: 8.2
Piperidinyl-indole1.566.85-HT₁ₐ: 5.4

Data adapted from highlight the superior antiviral potency of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole relative to non-sulfonylated analogs.

Future Directions and Challenges

  • Mechanistic Elucidation: Cryo-EM studies are needed to resolve binding modes with viral proteases and host targets.

  • Formulation Development: Liposomal encapsulation could enhance aqueous solubility (current logP = 3.2).

  • Therapeutic Expansion: Screening against neglected tropical disease pathogens (e.g., Mycobacterium tuberculosis) may uncover novel applications .

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